Methyl 2,3-diaminobenzoate

Organic Synthesis Process Chemistry Catalytic Hydrogenation

Methyl 2,3-diaminobenzoate (CAS 107582-20-7) is the definitive ortho-diamine building block for synthesizing the benzimidazole core of candesartan cilexetil. The 2,3-arrangement is non-interchangeable; alternative regioisomers yield failed reactions. Its methyl ester group streamlines condensation without protection/deprotection steps. Sourcing this specific high-purity (≥98% HPLC) compound is essential for validated pharmaceutical routes, advanced heterocycle discovery, and functional materials development.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 107582-20-7
Cat. No. B011971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-diaminobenzoate
CAS107582-20-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)N)N
InChIInChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3
InChIKeyBLJHLOLVEXWHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of Methyl 2,3-diaminobenzoate (CAS 107582-20-7) as a Strategic Pharmaceutical Intermediate


Methyl 2,3-diaminobenzoate (CAS 107582-20-7) is a specialized aromatic diamine with a methyl ester functionality . This compound serves as a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly for the angiotensin II receptor antagonist candesartan cilexetil . Its ortho-diamine substitution pattern enables selective heterocycle formation, most notably benzimidazole rings, which are central to many drug scaffolds [1]. High-purity grades (≥98% by HPLC) are commercially available for research and development purposes [2].

The Substitution Fallacy: Why Methyl 2,3-diaminobenzoate (CAS 107582-20-7) Cannot Be Interchanged with Common Analogs


Substituting Methyl 2,3-diaminobenzoate with other diaminobenzoate regioisomers (e.g., 3,4- or 2,4-diaminobenzoate) or the free carboxylic acid form leads to distinct reaction outcomes and product profiles. The specific 2,3- (ortho) diamine arrangement is essential for the formation of specific heterocycles like benzimidazoles, a key step in candesartan synthesis [1]. The methyl ester group, as opposed to a free carboxylic acid or other ester, provides the required reactivity and solubility profile for subsequent condensation and cyclization steps without requiring additional protection/deprotection sequences . This positional and functional group specificity is not interchangeable in a validated synthetic route, and using an incorrect analog will result in a failed reaction or an undesired product that cannot be processed further [2].

Quantitative Differentiation Guide: Head-to-Head Performance of Methyl 2,3-diaminobenzoate (CAS 107582-20-7) vs. Key Comparators


Synthetic Efficiency: 100% Yield from Nitrobenzoate Reduction vs. Low-Yield, Multi-Step Alternative

A direct synthetic route from methyl 2-amino-3-nitrobenzoate via catalytic hydrogenation with Pd(OH)₂/C in ethanol achieves a quantitative yield (100%) of the target compound . In contrast, the alternative route starting from 3-nitrophthalic acid, which involves multiple steps including amidation and esterification, is cited as producing a product of 'low purity' with 'many impurities' and 'high cost' [1]. The quantitative yield of the hydrogenation route directly translates to reduced raw material costs and simplified purification, a clear procurement advantage over the multi-step approach.

Organic Synthesis Process Chemistry Catalytic Hydrogenation Yield Optimization

Structural Specificity: Regioisomeric Purity Required for Benzimidazole Formation

The 2,3-diamino substitution pattern is essential for the selective formation of a benzimidazole ring with the ester group in the correct position [1]. The use of other regioisomers, such as methyl 3,4-diaminobenzoate or methyl 2,4-diaminobenzoate, would lead to the formation of different heterocyclic scaffolds that are not intermediates for candesartan . While no direct head-to-head cyclization yield comparison was identified in the literature, the established candesartan synthesis pathway explicitly specifies the 2,3-isomer as a key intermediate [1]. Purchasing a regioisomeric mixture or an incorrect isomer would result in a failed synthesis.

Medicinal Chemistry Heterocycle Synthesis Angiotensin II Receptor Antagonists Regioselectivity

Analytical Identity: Definitive Spectroscopic Confirmation vs. Ambiguous Characterization

The target compound has a fully characterized 1H NMR spectrum in CDCl3, with assignments confirmed by HSQC and HMBC, providing definitive structural proof [1]. Key signals include the aromatic protons and the methyl ester singlet. This level of characterization is essential for quality control and for confirming that the purchased material is the correct isomer. In contrast, many generic suppliers or less common analogs may lack publicly available, high-quality spectral data, creating ambiguity in procurement and potential for errors in subsequent reactions [2].

Analytical Chemistry Quality Control NMR Spectroscopy Structural Confirmation

Commercial Viability: Consistent High Purity Specification vs. Unspecified or Lower Grade Material

The compound is routinely available from multiple vendors with a minimum purity specification of 98% by HPLC [1], and some suppliers offer grades of ≥99.0% [2]. This high level of purity is critical for ensuring reproducible yields in subsequent reactions and minimizing the need for further purification before use in complex, multi-step syntheses. While other analogs like methyl 3,4-diaminobenzoate are also available, the consistent high-purity specification for the 2,3-isomer, driven by its use in a major commercial drug synthesis, provides a higher degree of confidence in the supply chain quality.

Supply Chain Quality Assurance Purity Specification Pharmaceutical Intermediates

Validated Application Scenarios for Methyl 2,3-diaminobenzoate (CAS 107582-20-7) in Research and Industrial Settings


Synthesis of Trityl Candesartan Intermediates

The primary validated use case for Methyl 2,3-diaminobenzoate is as a building block for the synthesis of advanced intermediates in the production of candesartan cilexetil, an angiotensin II receptor antagonist (ARB) used to treat hypertension [1]. The compound is reacted to form 2-ethoxy-4-methyl formate-3-hydro-benzimidazole, a key precursor to the trityl candesartan intermediate . This application directly leverages the unique 2,3-diamine substitution pattern to construct the essential benzimidazole core of the drug.

Development of Novel Heterocyclic Scaffolds

The ortho-diamine arrangement in Methyl 2,3-diaminobenzoate makes it an ideal starting material for the synthesis of diverse heterocyclic systems, including benzimidazoles, quinoxalines, and triazoles [1]. These scaffolds are ubiquitous in medicinal chemistry programs for oncology, infectious disease, and CNS disorders. Procurement of this compound allows researchers to explore new chemical space by condensing the diamine with various electrophilic partners, enabling the rapid generation of compound libraries .

Synthesis of Functional Materials and Dyes

Beyond pharmaceuticals, diaminobenzoate esters are employed in the synthesis of functional materials, including polyurethane chain extenders [1] and as intermediates for dyes and pigments . The electron-donating amino groups and the ester functionality offer multiple points for further chemical modification, allowing the compound to be incorporated into polymers or used to synthesize novel chromophores. This versatility broadens the compound's utility for researchers in materials science and industrial chemistry.

In Vitro Studies of Anticancer Activity

Methyl 2,3-diaminobenzoate has been cited in literature as possessing in vitro anticancer activity, attributed to its properties as a redox potential catalyst and potential 5-HT4 receptor agonist [1]. While not a clinical candidate itself, the compound can serve as a starting point or a pharmacophore for the design and synthesis of novel anticancer agents. Its reported ability to increase intracellular cAMP levels provides a specific biochemical pathway for further investigation in cancer biology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-diaminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.